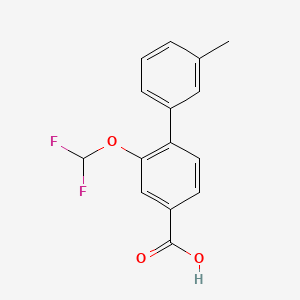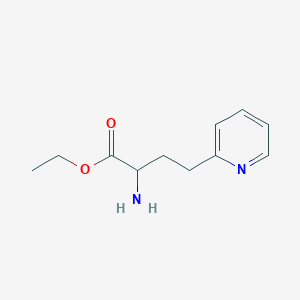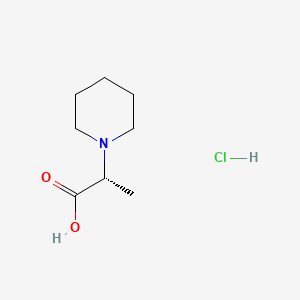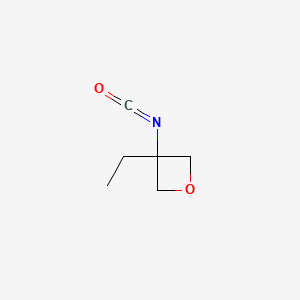
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with the use of continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced amine or alcohol derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The Boc-protected amino group can be deprotected under acidic conditions, enabling the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-amino-2-hydroxy-2,2,2-trifluoroethane: Similar structure but lacks the additional carbon in the backbone.
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluorobutane: Similar structure with an extended carbon chain.
Uniqueness
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds.
Eigenschaften
Molekularformel |
C8H14F3NO3 |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
InChI-Schlüssel |
NCSJLZBMIHPPLI-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)




![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)


